molecular formula C12H20N4O2 B2424236 Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate CAS No. 1708079-72-4

Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate

Cat. No. B2424236
M. Wt: 252.318
InChI Key: QDJXGWGJGGHUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate” is a compound that belongs to the class of piperazine-fused triazoles . It is a white solid with a melting point of 67–68°C . The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, which are considered building blocks in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A method for synthesizing a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has been described in a patent . This method involves several steps, including the use of ethanol and hydrazine hydrate, chlorobenzene and trifluoroacetic anhydride, and palladium/carbon .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazine platform . This platform is considered a “privileged structure” in medicinal chemistry, as it can provide potent ligands for numerous receptors .


Chemical Reactions Analysis

The compound is part of a series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 67–68°C . Its empirical formula is C13H21N3O2 .

Scientific Research Applications

Lead-like Compound Design

Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate and similar compounds are used in the design of lead-like compounds. These non-flat, bicyclic heterocycles serve as privileged motifs in developing novel drug leads, such as those stimulating glucagon-like peptide-1 (GLP-1) secretion for anti-diabetes drugs (Mishchuk et al., 2016).

Antioxidant Properties

Research into the antioxidant properties of derivatives of similar compounds, like 8-(41-hydroxy-3R-benzylidenamino)-6-tertbutyl-8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazine-7-ones, has shown that they exhibit both antioxidant and prooxidant properties. This opens avenues for their potential use as antioxidant agents in treating diseases related to oxidative stress (Novodvorskyi et al., 2020).

Synthesis and Reactivity

The compound is also significant in synthetic chemistry. Studies on the control of the site of lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, have demonstrated their reactivity in producing substituted derivatives (Smith et al., 2013). Similarly, the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine highlights the versatility of these compounds in chemical reactions (Kroņkalne et al., 2022).

Biomedical Research

In the field of biomedical research, novel derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been identified as γ-secretase modulators. These compounds show potential in lowering Aβ42, a peptide implicated in Alzheimer’s disease, thus suggesting their role in therapeutic applications (Takai et al., 2015).

Potential Antimicrobial Agents

Finally, derivatives of tetrahydrobenzothienotriazolopyrimidine, which share a structural similarity with the tert-butyl compound, have been synthesized as potential antimicrobial agents. Their activity against various microbial strains demonstrates the broader pharmacological potential of this class of compounds (Soliman et al., 2009).

Future Directions

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, which are considered building blocks in medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there may be future research and development involving this compound and similar structures.

properties

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)13-8-10-15-14-9-6-4-5-7-16(9)10/h4-8H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJXGWGJGGHUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.